

Potential off-target effects of the compound ML204.

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Compound of Interest

Compound Name: ML204

Cat. No.: B1676640

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Technical Support Center: ML204

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the compound **ML204**. It includes troubleshooting guides and FAQs to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ML204**?

A1: **ML204** is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.^{[1][2]} It is reported to directly interact with the channel protein rather than interfering with upstream signaling pathways.^{[1][3][4]} This is supported by evidence showing that **ML204** can block TRPC4 channels activated by various methods, including G-protein coupled receptor (GPCR) agonists and direct G-protein activation with GTPγS.^{[1][3][4]}

Q2: What is the known selectivity profile of **ML204**?

A2: **ML204** shows good selectivity for TRPC4 and TRPC5 over other TRP channels.^{[5][6]} It exhibits approximately 19-fold selectivity against the closely related TRPC6 channel and 9-fold selectivity against TRPC5.^{[5][6]} At concentrations up to 10-20 μM, it shows no significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels, nor does it affect KCNQ2 or native

voltage-gated sodium, potassium, and calcium channels in mouse dorsal root ganglion neurons.[3][6][7]

Q3: Are there any known non-TRP channel off-target effects for **ML204**?

A3: Yes. Studies have suggested that **ML204** may have antagonistic effects on M2 and M3 muscarinic receptors.[8] This is a critical consideration in experimental systems where muscarinic signaling is active, such as in ileal or detrusor smooth muscles.[8] The inhibitory effects of **ML204** in such tissues could be a result of muscarinic receptor antagonism rather than, or in addition to, TRPC4 channel inhibition.[8]

Q4: What does the nomenclature "(+)-ML206" mean in relation to **ML204**?

A4: While most of the scientific literature refers to the compound as **ML204**, some chemical suppliers may use the designation "(+)-ML206".[1] It is suggested that **ML204** may be a racemic mixture, and (+)-ML206 could refer to a specific, potentially more active, enantiomer.[1] However, the bulk of the published biological data has been generated using the compound referred to as **ML204**. [1]

Quantitative Data: Selectivity Profile of ML204

The following table summarizes the inhibitory potency of **ML204** against its primary targets and key off-targets.

Target	Assay Type	IC50 Value (μM)	Selectivity vs. TRPC4β	Reference
Primary Targets				
Mouse TRPC4β	Fluorescent Ca2+ Assay	0.96	-	[3][4]
Mouse TRPC4β	Electrophysiology	2.6 - 3.0	-	[5][7]
Human TRPC5	Not Specified	~8.6 (9-fold vs TRPC4)	9x	[5][6]
Off-Targets (TRPC Family)				
Human TRPC6	Fluorescent Assay	18.4	19x	[3][5]
Off-Targets (Other Channels)				
TRPV1, TRPV3, TRPA1, TRPM8	Various	No appreciable block at 10-20 μM	>20x	[3][6][7]
KCNQ2	Electrophysiology	No significant inhibition at 30 μM	>30x	[3]
Voltage-gated Na+, K+, Ca2+ channels	Electrophysiology	No appreciable block at 10-20 μM	>20x	[3][7]
Off-Targets (Receptors)				
M2 & M3 Muscarinic Receptors	Functional Assays	Antagonistic action observed at 1-10 μM	N/A	[8]

Troubleshooting Guide

Issue: I am not observing the expected phenotype after applying **ML204**, or the effect is weaker than anticipated.

- Possible Cause 1: Compound Stability/Solubility.
 - Troubleshooting Step: Ensure that **ML204** is fully dissolved. It is soluble in DMSO.[5] Prepare fresh stock solutions and dilute them in your experimental buffer immediately before use. Verify the final concentration and ensure it is appropriate for inhibiting your target.
- Possible Cause 2: Off-Target Effects Masking the Primary Effect.
 - Troubleshooting Step: In systems with active cholinergic signaling, **ML204**'s potential antagonism of M2/M3 muscarinic receptors could confound results.[8] Consider using a muscarinic agonist to confirm receptor functionality in your system and assess if **ML204** alters this response independently of TRPC4/5.
 - Diagram: Refer to the Troubleshooting Logic for Unexpected Results diagram below to systematically diagnose the issue.

Issue: I am observing effects that are not consistent with TRPC4/5 inhibition.

- Possible Cause 1: Muscarinic Receptor Antagonism.
 - Troubleshooting Step: This is a likely off-target effect.[8] If your experimental model expresses M2 or M3 receptors (e.g., smooth muscle, certain neuronal populations), the observed phenotype may be due to inhibition of muscarinic signaling. To test this, try to replicate the effect with a known selective muscarinic antagonist.
- Possible Cause 2: Non-specific effects at high concentrations.
 - Troubleshooting Step: Perform a dose-response curve. Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of **ML204** as determined by your dose-response analysis. The IC₅₀ for TRPC4 is ~1-3 μ M, while significant off-target

effects on TRPC6 or muscarinic receptors may become more prominent at concentrations approaching or exceeding 10 μ M.^{[3][8]}

Experimental Protocols

Protocol 1: Intracellular Calcium Assay for TRPC4 Inhibition

This protocol is a generalized method based on the high-throughput screen used to identify **ML204**.^{[3][4]}

- **Cell Culture:** Culture HEK293 cells stably co-expressing the target channel (e.g., mouse TRPC4 β) and a relevant G-protein coupled receptor (e.g., μ -opioid receptor) in appropriate media.
- **Cell Plating:** Seed the cells into 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
- **Dye Loading:** Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- **Compound Incubation:** Wash away excess dye. Add varying concentrations of **ML204** (or vehicle control, e.g., DMSO) to the wells and incubate for 10-20 minutes at room temperature.
- **Signal Measurement:** Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
- **Channel Activation:** Add a specific agonist for the co-expressed GPCR (e.g., DAMGO for μ -opioid receptor) to activate the TRPC4 channels and initiate calcium influx.
- **Data Acquisition:** Continuously record the fluorescence intensity for several minutes following agonist addition.
- **Data Analysis:** Calculate the increase in fluorescence over baseline for each well. Plot the percentage of inhibition against the concentration of **ML204** and fit the data to a four-

parameter logistic equation to determine the IC50 value.

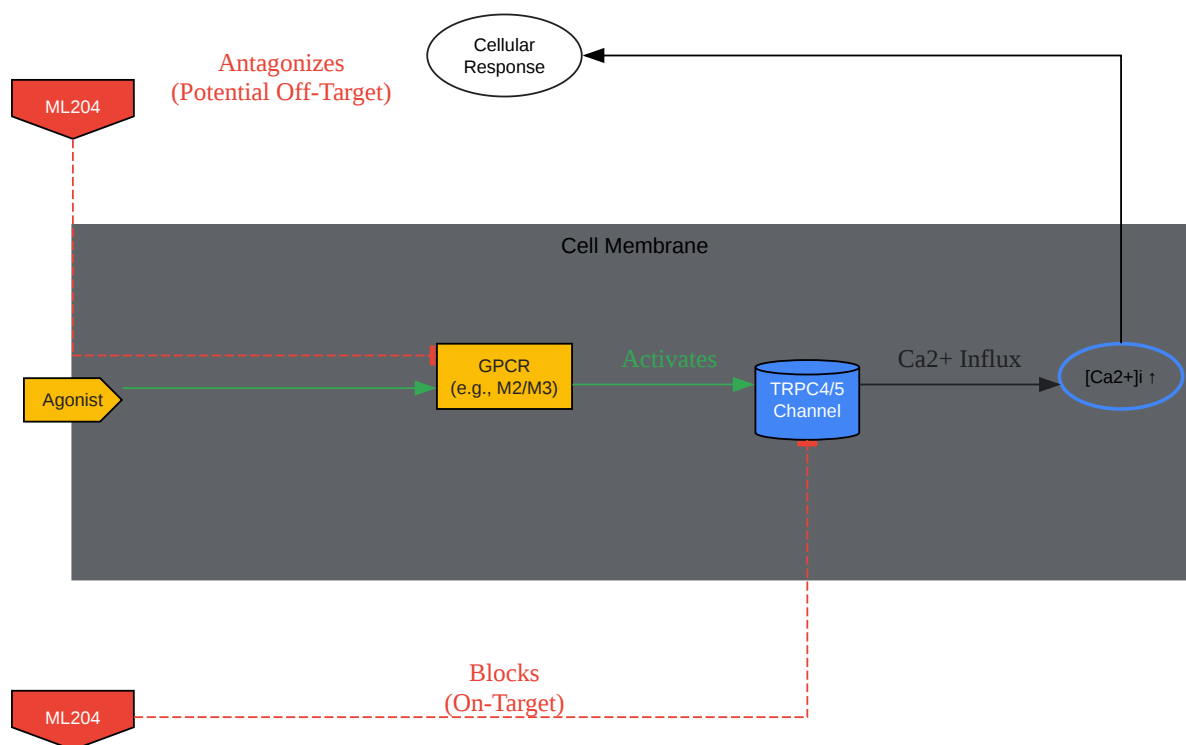
Protocol 2: Whole-Cell Electrophysiology for Selectivity Testing

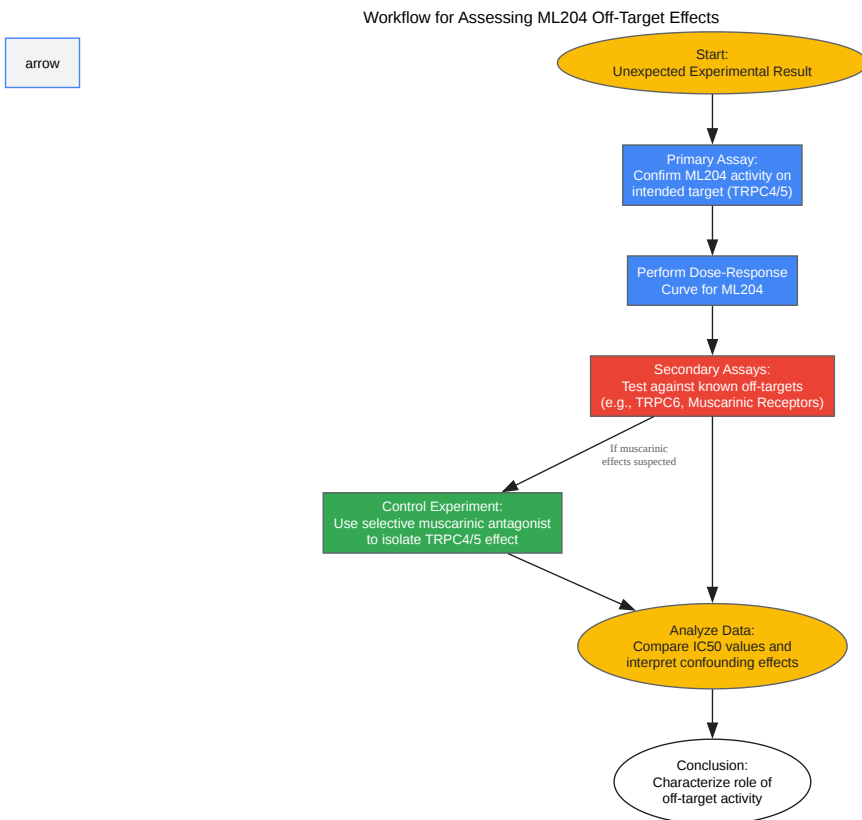
This protocol describes a method for directly measuring ion channel currents to confirm **ML204**'s inhibitory activity and selectivity.[3]

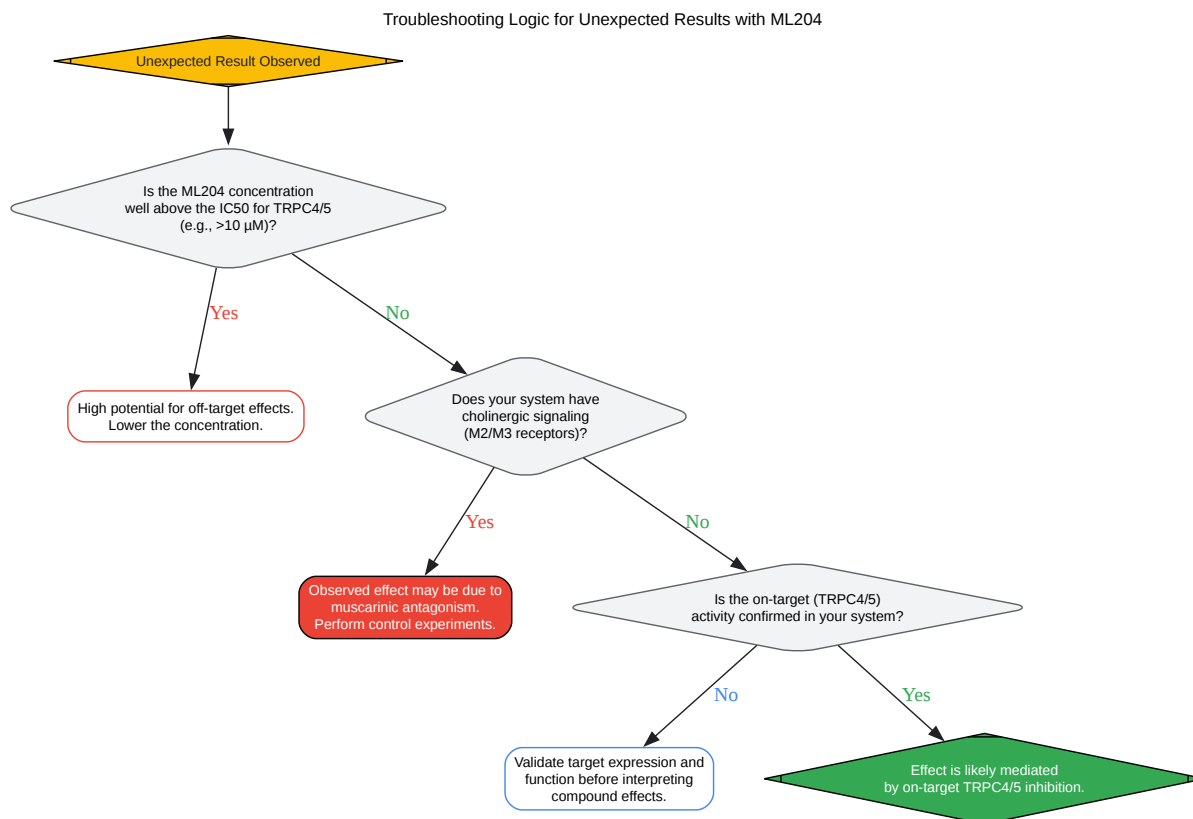
- **Cell Preparation:** Use cells expressing the ion channel of interest (e.g., TRPC4, TRPC6, etc.).
- **Recording Setup:** Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
- **Pipette and Bath Solutions:** Use an internal (pipette) solution designed to isolate the currents of interest (e.g., containing Cesium Aspartate to block K⁺ currents). The external (bath) solution should be a buffered physiological saline solution.
- **Current Elicitation:** Elicit channel currents using an appropriate method. This can be done by applying voltage ramps or steps, or by including a channel activator in the bath or pipette solution (e.g., a GPCR agonist in the bath or GTPγS in the pipette).
- **Baseline Recording:** Once a stable whole-cell recording is established, record baseline currents.
- **Compound Application:** Perfuse the bath with a solution containing **ML204** at the desired concentration. Record the currents in the presence of the compound.
- **Washout:** Perfuse the bath with the control solution to wash out the compound and observe any recovery of the current.
- **Data Analysis:** Measure the current amplitude before, during, and after **ML204** application. Calculate the percentage of inhibition at each concentration to determine the IC50 value. Compare inhibition across different channel types to establish selectivity.

Visualizations

ML204 Signaling Pathway: On- and Off-Target Effects







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